2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide
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Overview
Description
2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide is a complex organic compound that features a unique combination of adamantane, ethoxyphenyl, and cyclohepta[B]thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantane-2-amido precursor, followed by the introduction of the ethoxyphenyl group. The final step involves the cyclization to form the cyclohepta[B]thiophene ring system. Common reagents used in these reactions include amines, carboxylic acids, and thiophene derivatives, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of adamantane and thiophene derivatives.
Biology
In biological research, 2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for treating diseases.
Industry
In industry, the compound’s properties make it suitable for use in materials science, particularly in the development of advanced polymers and electronic materials.
Mechanism of Action
The mechanism by which 2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety may enhance its binding affinity, while the thiophene ring system could facilitate electronic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantane-2-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide
- 2-(Adamantane-2-amido)-N-(2-chlorophenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide is unique due to the presence of the ethoxyphenyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C29H36N2O3S |
---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
2-(adamantane-2-carbonylamino)-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C29H36N2O3S/c1-2-34-23-10-7-6-9-22(23)30-28(33)26-21-8-4-3-5-11-24(21)35-29(26)31-27(32)25-19-13-17-12-18(15-19)16-20(25)14-17/h6-7,9-10,17-20,25H,2-5,8,11-16H2,1H3,(H,30,33)(H,31,32) |
InChI Key |
IPNNSPVTZBBZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
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